PI3Kα vs. PI3Kβ Isoform Selectivity: Measured Binding Affinity Differential in Fluorescence Polarization Assays
BindingDB records document that 5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine exhibits a measurable binding affinity differential between PI3Kα and PI3Kβ isoforms. The compound shows apparent binding affinity to PI3Kα with Ki = 1 nM (and 1.80 nM in a replicate determination), compared to apparent binding affinity to PI3Kβ with Ki = 114 nM [1]. This ~114-fold difference in Ki values indicates preferential binding to the alpha isoform over the beta isoform under these assay conditions. In contrast, the unsubstituted analog 6-(2-methylpiperidin-1-yl)pyridin-3-amine (CAS 926194-75-4) lacks the 5-methyl group on the pyridine ring and has not been reported with comparable isoform selectivity profiling data in public databases . The quantitative binding data for the target compound provides a documented selectivity profile that is absent for the des-methyl analog, representing a functional differentiation that may influence downstream experimental outcomes.
| Evidence Dimension | PI3K isoform binding affinity (Ki) |
|---|---|
| Target Compound Data | PI3Kα: Ki = 1 nM and 1.80 nM; PI3Kβ: Ki = 114 nM |
| Comparator Or Baseline | 6-(2-methylpiperidin-1-yl)pyridin-3-amine (des-5-methyl analog): No PI3K isoform selectivity data available in public databases |
| Quantified Difference | ~114-fold selectivity for PI3Kα over PI3Kβ for target compound; comparator lacks documented selectivity profile |
| Conditions | Fluorescence polarization assay using PIP3 as substrate, 30 min incubation |
Why This Matters
Procurement of this compound over the des-5-methyl analog provides access to a scaffold with documented PI3K isoform selectivity data, reducing uncertainty in kinase-targeted screening campaigns.
- [1] BindingDB. BDBM50347087 (CHEMBL1796273): Affinity Data for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine. View Source
